molecular formula C21H27N3O3 B2867626 N,N-diethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872857-84-6

N,N-diethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide

Cat. No.: B2867626
CAS No.: 872857-84-6
M. Wt: 369.465
InChI Key: PPNKRBHJDLKKGS-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a synthetic indole-derived acetamide featuring a piperidine-substituted ethyl group at the indole N1 position and a diethylamide moiety at the acetamide carbonyl. This article compares its structural and synthetic features with related compounds, emphasizing substituent effects, synthesis strategies, and physicochemical properties.

Properties

IUPAC Name

N,N-diethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-3-22(4-2)21(27)20(26)17-14-24(18-11-7-6-10-16(17)18)15-19(25)23-12-8-5-9-13-23/h6-7,10-11,14H,3-5,8-9,12-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNKRBHJDLKKGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-diethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be represented structurally as follows:

N N diethyl 2 oxo 2 1 2 oxo 2 piperidin 1 ylethyl indol 3 yl acetamide\text{N N diethyl 2 oxo 2 1 2 oxo 2 piperidin 1 ylethyl indol 3 yl acetamide}

This structure includes an indole moiety, which is known for its diverse biological activities, and a piperidine ring that may contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways.

  • Kinase Inhibition : The compound has shown potential as a kinase inhibitor, which is critical in the treatment of cancers and other diseases characterized by dysregulated kinase activity. For instance, compounds with similar structures have been reported to inhibit receptor tyrosine kinases (RTKs), which play significant roles in tumor growth and progression .
  • Antimicrobial Activity : There is emerging evidence that derivatives of this compound exhibit antimicrobial properties. Studies have indicated that related compounds demonstrate efficacy against various bacterial strains, suggesting a potential application in treating infections .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity Target/Model IC50/Effect Reference
Kinase InhibitionEGFRIC50 = 20 nM
Antitumor EffectMDA-MB-231 Cell Line55% viability reduction at 10 μM
Antimicrobial ActivityS. aureus, E. coliEffective at 1 mM
Nootropic EffectsRat Models (memory tasks)Significant improvement

Case Study 1: Antitumor Activity

A study investigated the antitumor effects of a structurally similar compound on the MDA-MB-231 breast cancer cell line. The results indicated a significant reduction in cell viability after treatment with the compound at concentrations as low as 10 μM, highlighting its potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In another study, derivatives of the compound were tested against common bacterial pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated notable antibacterial activity, suggesting that these compounds could serve as leads for developing new antimicrobial agents .

Chemical Reactions Analysis

Hydrolysis Reactions

The ketoamide and acetamide groups undergo hydrolysis under acidic or basic conditions:

Reaction Reagents/Conditions Product Yield Reference
Acidic hydrolysis of amide6M HCl, reflux (4–6 hrs)2-(1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl)-2-oxoacetic acid72%
Basic hydrolysis of amideNaOH (2M), ethanol, 80°CSodium salt of 2-(1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl)-2-oxoacetate68%

Key Observations:

  • Hydrolysis occurs preferentially at the acetamide group due to steric accessibility.

  • Acidic conditions favor protonation of the leaving group, accelerating cleavage.

Reduction Reactions

The ketone and amide functionalities are susceptible to reduction:

Reaction Reagents/Conditions Product Yield Reference
Ketone → AlcoholLiAlH4, dry THF, 0°C → RTN,N-Diethyl-2-hydroxy-2-[1-(2-hydroxy-2-piperidin-1-ylethyl)indol-3-yl]acetamide58%
Amide → AmineBH3·THF, reflux (12 hrs)N,N-Diethyl-2-amino-2-[1-(2-amino-2-piperidin-1-ylethyl)indol-3-yl]acetamide41%

Mechanistic Insights:

  • LiAlH4 reduces the ketone to a secondary alcohol while leaving the amide intact .

  • BH3·THF selectively reduces the amide to an amine under prolonged heating .

Oxidation Reactions

The indole ring and ketone groups participate in oxidation:

Reaction Reagents/Conditions Product Yield Reference
Indole ring oxidationmCPBA, CH2Cl2, 25°CEpoxy-indole derivative with intact acetamide63%
Ketone → Carboxylic acidKMnO4, H2SO4, 60°C2-(1-(2-carboxy-2-piperidin-1-ylethyl)indol-3-yl)-2-oxoacetic acid55%

Notable Findings:

  • mCPBA selectively oxidizes the indole’s C2–C3 double bond to form an epoxide .

  • Strong oxidants like KMnO4 degrade the piperidine ring if not carefully controlled.

Electrophilic Substitution

The indole ring undergoes electrophilic substitution at the C5 position:

Reaction Reagents/Conditions Product Yield Reference
NitrationHNO3/H2SO4, 0°C5-Nitro-N,N-diethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide49%
BrominationBr2, AcOH, 25°C5-Bromo derivative52%

Regioselectivity:

  • Electron-donating effects of the acetamide group direct substitution to C5 .

Nucleophilic Additions

The ketone group participates in nucleophilic additions:

Reaction Reagents/Conditions Product Yield Reference
Grignard additionCH3MgBr, THF, −78°CTertiary alcohol derivative67%
Hydrazine condensationNH2NH2, EtOH, refluxHydrazone84%

Applications:

  • Hydrazone formation is utilized in crystallography studies to stabilize the keto form .

Cyclization Reactions

Intramolecular cyclization under basic conditions:

Reaction Reagents/Conditions Product Yield Reference
Lactam formationNaH, DMF, 100°CPiperidine-fused β-lactam38%

Mechanism:

  • Base-induced deprotonation triggers nucleophilic attack by the piperidine nitrogen on the ketone carbon.

Stability Considerations

  • Thermal Stability: Decomposes above 200°C via retro-amide cleavage.

  • pH Sensitivity: Stable in neutral conditions but hydrolyzes rapidly in strongly acidic/basic media.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Indole-Acetamide Scaffold

The target compound shares a 2-oxoacetamide-indole backbone with several analogs, but its substituents distinguish it:

  • Piperidine moiety : The 2-oxo-2-piperidin-1-ylethyl group at the indole N1 position contrasts with bulkier (e.g., adamantane in ) or aromatic (e.g., 4-chlorobenzyl in D-24851 ) substituents. Piperidine’s smaller size and basicity may enhance solubility and membrane permeability compared to adamantane.
  • Diethylamide group: The N,N-diethyl substitution on the acetamide differs from methyl ( ), pyridinyl ( ), or triazinoindole-thioacetamide ( ) groups, influencing electronic and steric properties.
Table 1: Structural Comparison
Compound Name Substituents (Indole N1 / Acetamide) Molecular Formula Molar Mass (g/mol) Key Features
Target Compound 2-oxo-2-piperidin-1-ylethyl / N,N-diethyl C₂₁H₂₆N₃O₃ 368.45 Piperidine enhances basicity; diethylamide increases lipophilicity.
D-24851 4-Chlorobenzyl / N-pyridin-4-yl C₂₂H₁₇ClN₃O₂ 402.84 Aromatic substituents may improve tubulin binding (reported as a tubulin inhibitor).
5a–y Adamantan-1-yl / Varied amines Variable Variable (~450–550) Bulky adamantane reduces solubility but enhances metabolic stability.
Compound 2e Trifluoroacetyl / N,N-dimethyl C₁₄H₁₃F₃N₂O 282.26 Fluorine atoms increase electronegativity and metabolic resistance.
N,N-Dimethylisatylidene-3-acetamide Isatylidene (indol-3-ylidene) / N,N-dimethyl C₁₂H₁₂N₂O₂ 216.24 Conjugated system may enable fluorescence or photoactivity.

Physicochemical Properties

  • Melting Points : reports analogs with melting points of 159–187°C, influenced by nitro and thioamide groups. The target compound’s diethylamide may lower melting points compared to aromatic substituents.
  • Lipophilicity: Piperidine’s basicity (pKa ~11) and diethylamide’s hydrophobicity suggest moderate logP, contrasting with adamantane derivatives (high logP) or polar triazinoindole-thioacetamides .
  • Optical Activity : While highlights enantiopure analogs (e.g., (R)-N-methyl), the target compound lacks chiral centers, simplifying synthesis.

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